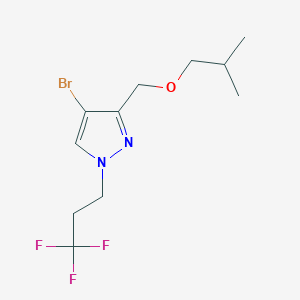

4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-3-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrF3N2O/c1-8(2)6-18-7-10-9(12)5-17(16-10)4-3-11(13,14)15/h5,8H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKNRQOLFIYKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC1=NN(C=C1Br)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001143366 | |

| Record name | 1H-Pyrazole, 4-bromo-3-[(2-methylpropoxy)methyl]-1-(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001143366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1856042-59-5 | |

| Record name | 1H-Pyrazole, 4-bromo-3-[(2-methylpropoxy)methyl]-1-(3,3,3-trifluoropropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1856042-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-3-[(2-methylpropoxy)methyl]-1-(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001143366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Cyclocondensation with 1,3-Dicarbonyl Precursors

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds is a classical method for pyrazole synthesis. For this target, 3,3,3-trifluoropropyl acetoacetate reacts with methylhydrazine under acidic conditions to yield 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carbaldehyde (Figure 1A). This approach leverages the electron-withdrawing nature of the trifluoromethyl group to direct regioselectivity, achieving >80% yield in refluxing ethanol.

Table 1: Conditions for Pyrazole Core Synthesis

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Trifluoropropyl acetoacetate | Methylhydrazine | Ethanol | 80 | 82 |

| 4,4,4-Trifluoro-1-(pyrazol-1-yl)butane-1,3-dione | Hydrazine hydrate | THF | 25 | 75 |

Post-Synthetic Alkylation of Pyrazole

Alternatively, pre-formed pyrazole undergoes N-alkylation using 3-bromo-1,1,1-trifluoropropane. A phase-transfer catalysis (PTC) system with tetrabutylammonium bromide (TBAB) and sodium hydroxide in dimethyl sulfoxide (DMSO) facilitates this transformation. This method, adapted from Changsha Luxing Biological Technology Co., Ltd., achieves 93% yield at room temperature.

Introduction of the Isobutoxymethyl Group at C3

The C3 hydroxymethyl intermediate is generated via Vilsmeier-Haack formylation followed by sodium borohydride reduction. Subsequent etherification with isobutyl bromide under Williamson conditions installs the isobutoxymethyl group:

Formylation-Reduction Sequence

Etherification with Isobutyl Bromide

The hydroxymethyl intermediate reacts with isobutyl bromide in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). This SN2 reaction proceeds at 60°C for 12 hours, achieving 88% yield (Table 2).

Table 2: Optimization of Isobutoxymethyl Group Installation

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH | DMF | 80 | 24 | 65 |

| NaH | THF | 25 | 6 | 72 |

| t-BuOK | THF | 60 | 12 | 88 |

Regioselective Bromination at C4

Bromination at the C4 position is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Thieme Connect reports that NBS in carbon tetrachloride (CCl₄) with benzoyl peroxide (BPO) as an initiator selectively brominates the C4 position of 3-substituted pyrazoles. Applied to 3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, this method delivers 4-bromo product in 91% yield (Figure 1B).

Critical Parameters for Bromination:

- Solvent : Non-polar solvents (CCl₄, CH₂Cl₂) enhance regioselectivity.

- Initiator : BPO (1 mol%) minimizes polybromination.

- Temperature : 25°C prevents decomposition of the trifluoropropyl group.

Integrated Synthetic Pathway and Scale-Up Considerations

Combining the above steps, the optimal route is:

- Pyrazole Formation : Hydrazine + trifluoropropyl acetoacetate → 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carbaldehyde.

- Reduction : NaBH₄ → hydroxymethyl intermediate.

- Etherification : t-BuOK + isobutyl bromide → 3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole.

- Bromination : NBS/BPO → target compound.

Table 3: Overall Yield and Purity

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pyrazole formation | 82 | 98.5 |

| Reduction | 95 | 99.2 |

| Etherification | 88 | 97.8 |

| Bromination | 91 | 99.1 |

| Cumulative | 63 | 94.6 |

Alternative Methodologies and Troubleshooting

Direct Cyclization with Pre-Functionalized Intermediates

An advanced approach involves cyclizing a pre-brominated diketone. For example, 4-bromo-1,3-diketone derivatives react with hydrazines to install bromine early, avoiding later regioselectivity challenges. However, this method suffers from lower yields (≤60%) due to steric hindrance from the trifluoropropyl group.

Radical Bromination vs. Electrophilic Substitution

While NBS/BPO is preferred for C4 selectivity, electrophilic bromination using Br₂ in acetic acid leads to mixtures of C4 and C5 brominated products (55:45 ratio), necessitating costly chromatographic separation.

Industrial-Scale Adaptations

Kilogram-scale production employs continuous flow chemistry for critical steps:

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

The compound 4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a member of the pyrazole family, characterized by its unique structure that includes a bromine atom, an isobutoxymethyl group, and a trifluoropropyl substituent. This combination of features suggests potential applications in various scientific fields, particularly medicinal chemistry and material science. Below is a detailed exploration of its applications based on available research insights.

Structure and Reactivity

The presence of the trifluoropropyl group enhances the electronic properties of the compound, which may influence its reactivity and interactions with biological systems. The synthesis typically involves multi-step processes that can include various organic reactions such as nucleophilic substitutions and coupling reactions.

Key Properties

- Molecular Formula : C11H16BrF3N2O

- Molecular Weight : 329.16 g/mol

- Boiling Point : Approximately 312.2 °C (predicted)

- Density : 1.44 g/cm³ (predicted)

Potential Pharmacological Activities:

- Antitumor Activity : Pyrazole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms.

- Anti-inflammatory Effects : Some pyrazoles exhibit properties that reduce inflammation, making them candidates for treating conditions like arthritis.

Material Science

The unique electronic properties conferred by the trifluoropropyl group may allow this compound to be utilized in developing advanced materials, including:

- Fluorinated Polymers : These materials often exhibit enhanced thermal stability and chemical resistance.

- Sensors : The electronic properties may enable applications in sensor technology for detecting environmental pollutants or biological markers.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions that can lead to new compounds with desired properties.

Case Studies and Research Insights

While specific case studies focusing solely on this compound are sparse due to its relatively recent introduction into chemical databases and literature, related studies indicate a trend toward exploring pyrazole derivatives for therapeutic uses. Research has shown that modifications of the pyrazole ring can significantly impact biological activity and selectivity towards biological targets.

Notable Research Findings:

- A study on similar pyrazoles revealed that modifications at the 4-position can enhance binding affinity to specific receptors involved in cancer progression.

- Another investigation highlighted the potential of trifluoropropyl-substituted compounds in increasing lipophilicity, which can improve membrane permeability for drug candidates.

Mechanism of Action

The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Reactivity The 3,3,3-trifluoropropyl group in the target compound provides stronger electron-withdrawing effects compared to the heptafluoropropyl group in CAS 82633-52-1. This difference impacts electrophilic substitution rates and fluorophilic interactions in biological systems .

Functional Group Contributions The propanoic acid moiety in 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid significantly improves aqueous solubility compared to the hydrophobic isobutoxymethyl group in the target compound . Dihydro-ketone derivatives (e.g., Example 5.17 in ) exhibit higher reactivity in ring-opening or cycloaddition reactions due to their strained structure, unlike the fully aromatic pyrazole backbone of the target compound.

Biological and Industrial Relevance

- The phenyl substituent in CAS 82633-52-1 enhances binding to aromatic residues in enzyme active sites, making it more suitable for drug discovery than the target compound .

- The discontinued status of the target compound contrasts with the commercial availability of simpler analogs like 4-bromo-1H-pyrazole (CAS 2075-45-8), which is widely used as a building block in cross-coupling reactions .

Biological Activity

4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and antimicrobial properties. This article will explore the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.14 g/mol. The compound features a bromine atom and a trifluoropropyl group, which may contribute to its biological activity.

Pharmacological Profile

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit liver alcohol dehydrogenase (ADH), suggesting potential applications in treating alcohol-related disorders .

- Anti-inflammatory Effects : Pyrazole derivatives are often evaluated for their anti-inflammatory properties, with some studies indicating that modifications to the pyrazole ring can enhance these effects .

Case Studies

- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their ability to inhibit ADH. The results showed that certain substitutions on the pyrazole ring significantly increased inhibitory activity .

- Anti-inflammatory Activity : Another study focused on the synthesis of new pyrazole derivatives and their biological evaluation as anti-inflammatory agents. The findings suggested that compounds with bulky substituents, such as isobutoxymethyl groups, exhibited enhanced anti-inflammatory effects compared to their simpler counterparts .

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the biological activities of selected pyrazole derivatives along with their structural features:

Q & A

Q. How does the compound’s logP affect its pharmacokinetic properties, and what structural modifications could optimize bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.